molecular formula C8H7BrFNO B596321 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1256255-94-3

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B596321
CAS RN: 1256255-94-3
M. Wt: 232.052
InChI Key: HPXAPSFLFJWDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the empirical formula C8H7BrFNO . It has a molecular weight of 232.05 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is FC1=C2OCCNC2=CC(Br)=C1 . The InChI string is 1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 .

Scientific Research Applications

Chemical Synthesis

“6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” could be used as a building block in the synthesis of more complex molecules. Its bromo and fluoro groups make it a good candidate for various substitution reactions .

Development of Anti-Cancer Agents

Compounds similar to “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine”, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, have been synthesized and tested for their in vitro anticancer activity against human cancer cell lines . This suggests that “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” could potentially be used in the development of new anticancer agents.

Molecular Docking Studies

Molecular docking studies are a key part of drug discovery and development. Compounds similar to “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” have been used in molecular docking studies to strengthen the in vitro anticancer activity . This suggests that “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” could also be used in similar studies.

Biological Applications

The 1,4-benzoxazine compounds have attracted synthetic and medicinal chemists because of their synthetic and biological applications which includes antibacterial, anticancer, antithrombotic, anticonvulsant, 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activator of PGI2 receptor activities . “6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine” being a 1,4-benzoxazine compound, could potentially have similar applications.

Safety and Hazards

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXAPSFLFJWDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716494
Record name 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

1256255-94-3
Record name 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.